molecular formula C14H15N3O2 B3345556 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole CAS No. 106516-27-2

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole

Cat. No.: B3345556
CAS No.: 106516-27-2
M. Wt: 257.29 g/mol
InChI Key: MWJUXAHARLFJAN-UHFFFAOYSA-N
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Description

Structure and Synthesis: 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole (molecular formula: C₁₄H₁₅N₃O₂) is a heterocyclic compound featuring a nitro-substituted indole core fused with a methyl-substituted tetrahydropyridine ring. Its synthesis involves the condensation of 5-nitro-1H-indole with 1-methyl-4-piperidone under basic conditions (e.g., sodium methoxide in methanol) via a nucleophilic substitution or Friedel-Crafts-type alkylation mechanism . The reaction typically requires prolonged reflux (30–48 hours) and purification by column chromatography or recrystallization to yield the final product as a crystalline solid (melting point: 244–245°C) .

Its nitro group enhances electron-withdrawing properties, which may improve binding affinity to target receptors compared to non-nitrated analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole typically involves multi-step organic reactions

    Indole Core Synthesis: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Tetrahydropyridine Introduction: The tetrahydropyridine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone, under basic conditions.

    Nitration: The nitro group is typically introduced via nitration of the indole core using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the indole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Reduction of Nitro Group: Produces 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-amino-1H-indole.

    Substitution Reactions: Depending on the substituents introduced, various derivatives of the original compound can be synthesized.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C14H15N3O2
  • Molecular Weight : 257.29 g/mol
  • CAS Number : Not specified in the search results but can be derived from its structure.

The compound features a nitro group at the 5-position of the indole ring and a tetrahydropyridine moiety, which contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Research indicates that derivatives of indole compounds exhibit significant anticancer properties. The presence of the nitro group in 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole enhances its ability to induce apoptosis in cancer cells. Studies have shown that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

The tetrahydropyridine structure is known for its neuroprotective properties. Compounds with this moiety have been studied for their potential to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that this compound may modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .

Antimicrobial Properties

Indole derivatives have been explored for their antimicrobial activity. Preliminary studies indicate that this compound may exhibit antibacterial or antifungal properties, making it a candidate for further investigation in the development of new antimicrobial agents .

Organic Electronics

The unique electronic properties of indole compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the charge transport properties of this compound could lead to advancements in more efficient electronic devices .

Polymer Chemistry

Incorporating indole derivatives into polymers can enhance their mechanical properties and thermal stability. This compound could serve as a building block for synthesizing new polymeric materials with tailored functionalities for various industrial applications .

Case Study: Neuroprotection

A study investigated the neuroprotective effects of similar tetrahydropyridine derivatives on neuronal cell lines exposed to neurotoxic agents. The results demonstrated that these compounds significantly reduced cell death and oxidative stress markers, suggesting a potential therapeutic role in neurodegenerative diseases .

Case Study: Anticancer Activity

In vitro studies on cancer cell lines treated with this compound showed a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of nitric oxide synthase, it binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide and citrulline . This inhibition can modulate various biological pathways, including those involved in inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole, highlighting differences in substituents, synthesis routes, and biological activities:

Compound Substituents Molecular Formula Key Properties Reference
This compound Nitro (-NO₂) at indole C5; methyl at tetrahydropyridine N1 C₁₄H₁₅N₃O₂ 5-HT₆ antagonist; synthesized via reflux with NaOMe/MeOH; m.p. 244–245°C
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole Methoxy (-OCH₃) at indole C5; ethyl at tetrahydropyridine N1 C₁₆H₂₀N₂O Structural analog with altered lipophilicity; potential CNS activity (exact target unreported)
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole Nitro at indole C5; benzyl at tetrahydropyridine N1 C₂₀H₁₉N₃O₂ Increased steric bulk may reduce receptor binding compared to methyl analog; used in intermediate synthesis
3-(1-Methylpiperidin-4-yl)-5-amino-1H-indole Amino (-NH₂) at indole C5; saturated piperidine ring (vs. tetrahydropyridine) C₁₄H₁₇N₃ Reduced electron-withdrawing effects (no nitro group); synthesized via hydrogenation of nitro precursor; potential metabolite of parent compound
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-fluoro-1H-indole (74) Fluoro at indole C7; imidazole-linked indole substituent C₂₁H₁₆FN₃ Dual indole-imidazole scaffold; synthesized via aldehyde condensation; activity in kinase inhibition or antimicrobial assays (exact target unspecified)

Key Structural and Functional Insights :

In contrast, analogs with methoxy (e.g., C16H20N2O ) or amino groups (e.g., C14H17N3 ) exhibit reduced electron-withdrawing effects, which may alter receptor binding kinetics. N1 Substituents: Methyl and ethyl groups on the tetrahydropyridine ring optimize steric compatibility with hydrophobic receptor pockets. Bulkier substituents (e.g., benzyl in C20H19N3O2 ) may hinder binding due to increased steric hindrance.

Synthetic Methodologies: Friedel-Crafts Alkylation: Widely used for attaching tetrahydropyridine rings to indole cores under basic conditions (e.g., NaOMe/MeOH) . Hydrogenation: Nitro-to-amino conversion (e.g., C14H17N3 ) employs catalytic hydrogenation (Pd/C, H₂), enabling the synthesis of reduced analogs for metabolite studies.

Biological Relevance :

  • The parent compound’s 5-HT₆ antagonism is linked to cognitive enhancement in preclinical models, whereas fluoro- or chloro-substituted analogs (e.g., 74–76 ) may target distinct pathways due to altered electronic profiles.
  • Patent data (e.g., EP applications ) highlight derivatives with piperazine or piperidine moieties, suggesting broader exploration of CNS-targeted scaffolds.

Biological Activity

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H15N3O2
  • Molecular Weight : 257.29 g/mol
  • CAS Number : 116480-62-7

The compound features a nitro group and a tetrahydropyridine moiety, which are critical for its biological activity.

1. Anticholinergic Activity

Research indicates that compounds similar to this compound exhibit anticholinergic properties. These properties are essential in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound acts as a reversible inhibitor of acetylcholinesterase (AChE), which is crucial for increasing acetylcholine levels in the synaptic cleft and enhancing cholinergic transmission .

2. Neuroprotective Effects

The compound has been studied for its neuroprotective effects against oxidative stress and neuroinflammation. It has shown potential in reducing the cytotoxic effects induced by amyloid-beta (Aβ) aggregates and hydrogen peroxide (H2O2) in neuronal cells. This property is particularly relevant for developing therapies for Alzheimer's disease and other neurodegenerative disorders .

3. Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant activity. This effect is attributed to its ability to scavenge free radicals and reduce oxidative stress markers in vitro. The antioxidant capacity is crucial for protecting neuronal cells from damage associated with oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

Structural FeatureActivity
Nitro groupEnhances electrophilicity and reactivity
Tetrahydropyridine moietyContributes to AChE inhibition
Indole ringInvolved in receptor binding

Research into SAR has revealed that modifications to the tetrahydropyridine or indole moieties can significantly alter the biological activity of the compound .

Study 1: Neuroprotective Mechanisms

A study conducted on neuronal cell lines treated with Aβ showed that this compound reduced cell death by approximately 40% compared to untreated controls. The mechanism was linked to its ability to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes .

Study 2: Cognitive Improvement in Animal Models

In vivo studies using rodent models of Alzheimer’s disease demonstrated that administration of this compound improved cognitive function as measured by the Morris water maze test. The compound enhanced memory retention and reduced anxiety-like behaviors associated with cognitive decline .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 5-nitroindole derivatives may undergo alkylation with 1-methyl-1,2,3,6-tetrahydropyridine precursors. Reaction optimization includes controlling temperature (e.g., reflux in THF) and using catalysts like NaH for deprotonation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures product isolation. Yield improvements may require stoichiometric adjustments or inert atmosphere conditions (N₂) to prevent oxidation .

Q. How is chromatographic purity assessed, and what validation parameters are critical for HPLC analysis?

  • Methodological Answer : Reverse-phase HPLC with C18 columns and UV detection (e.g., 254 nm) is standard. Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% trifluoroacetic acid). Critical parameters include resolution (>1.5), tailing factor (<2), and repeatability (RSD <2%). Relative retention times (RRT) and response factors (RRF) from USP monographs guide impurity quantification, as seen in structurally related indole derivatives . System suitability tests with reference standards ensure method robustness.

Q. What spectroscopic techniques confirm the molecular structure, and what spectral signatures identify key functional groups?

  • Methodological Answer :

  • IR Spectroscopy : A broad N-H stretch near 3225 cm⁻¹ indicates the indole NH. Absence of sp³ C-H stretches (2800–3000 cm⁻¹) confirms tetrahydropyridine ring unsaturation .
  • NMR : ¹H NMR shows deshielded aromatic protons (δ 7.5–8.5 ppm for nitroindole) and methyl group singlet (δ ~2.5 ppm). ¹³C NMR reveals nitro group carbons at δ ~140–150 ppm .

Advanced Research Questions

Q. How can X-ray crystallography and software tools resolve the 3D structure and analyze conformational dynamics of the tetrahydropyridine ring?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refines bond lengths/angles and thermal displacement parameters. Puckering parameters (e.g., Cremer-Pople coordinates) quantify ring non-planarity . WinGX or ORTEP visualizes anisotropic displacement ellipsoids, while Mercury software calculates torsional angles to assess flexibility. For example, a chair-like conformation in the tetrahydropyridine ring reduces steric strain .

Q. What experimental and computational approaches evaluate thermodynamic stability and decomposition pathways?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen determines decomposition onset temperatures. Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions. Computational methods (e.g., DFT) model bond dissociation energies to predict degradation hotspots (e.g., nitro group reduction). Accelerated stability studies (40°C/75% RH) coupled with LC-MS track hydrolytic or oxidative byproducts .

Q. How are molecular docking and radioligand binding assays designed to study dopamine D2 receptor interactions?

  • Methodological Answer :

  • Docking : AutoDock Vina or Schrödinger Suite docks the compound into D2 receptor homology models (PDB: 6CM4). Key interactions include π-π stacking with Phe389 and hydrogen bonding with Asp114 .
  • Binding Assays : Competitive radioligand assays (e.g., [³H]spiperone) measure Ki values. Membrane preparations from HEK293 cells expressing D2 receptors are incubated with test compound (0.1 nM–10 µM). Nonlinear regression (GraphPad Prism) calculates IC50 and Cheng-Prusoff Ki values. A Ki of ~150 nM was reported for a related indole derivative .

Q. Notes

  • Avoid referencing non-academic sources (e.g., commercial websites).
  • Structural analogs (e.g., D2AAK1_3) provide methodological insights when direct data is limited.
  • Advanced questions integrate cross-disciplinary techniques (e.g., crystallography + computational modeling).

Properties

IUPAC Name

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-5-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17(18)19)8-12(13)14/h2-4,8-9,15H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJUXAHARLFJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462725
Record name 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106516-27-2
Record name 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Nitroindole (2.6 g) was dissolved in anhydrous MeOH (100 ml), followed by N-methyl-4-piperidone (5 g) and NaOMe powder (5 g). The mixture was heated to reflux under N2 overnight. The mixture was concentrated in vacuo. The crude was partitioned between saturated NaHCO3 solution and EtOAc, the resulting organic layer was dried over MgSO4, filtered and concentrated in vacuo to afford a yellow solid. This solid was washed with EtOAc (5 mL) and MeOH (2 ml) to afford the title compound as a bright yellow solid. MS: 258 (M+1). Calc'd. for C14H15N3O2—257.29.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
NaOMe
Quantity
5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5-nitroindole (38) (0.5 g, 3.083 mmol) in dry ethanol (5 mL) was treated with pyrrolidine (0.77 mL, 9.250 mmol), N-methyl-4-piperidone (0.75 mL, 6.167 mmol) at room temperature. The resulting solution was refluxed for 2 days. The reaction was brought to room temperature, the solid was filtered off, washed with ethanol (2×5 mL) and dried to obtain compound (39) (0.591 g, 75%). Solid decomposed at 215° C.; 1H NMR (DMSO-d6) δ 2.29 (s, 3H), 2.50-2.59 (m, 4H), 3.06-3.08 (m, 2H), 6.17 (br s, 1H), 7.55 (d, 1H, J=9.0 Hz), 7.66 (s, 1H), 8.01 (dd, 1H, J=2.1, 9.0 Hz), 8.68 (d, 1H, J=2.1 Hz), 11.86 (brs, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods III

Procedure details

A solution of KOH (12 g, 213.21 mmol) in methanol (100 mL) was added to 5-nitro-1H-indole (15 g, 92.04 mmol) in a 250 mL flask. 1-methylpiperidin-4-one (13.7 g, 120.46 mmol) was then added dropwise with stirring, while cooling the reaction to 20° C. The resulting solution was stirred for 4 hours, while the temperature was maintained at 72° C. The reaction mixture was then cooled to 15° C., and the product was precipitated by the addition of water (100 mL). Filtration, followed by recrystallization of the residue from ethanol afforded 11 g (46%) of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole as a yellow solid.
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 10.38 gm 185 mMol) potassium hydroxide in 200 mL methanol were added 10.0 gm (61.7 mMol) 5-nitro-1H-indole followed by 13.96 gm (123 mMol) 1-methyl-4-piperidone. The mixture was heated to reflux for 4 days under a nitrogen atmosphere. The reaction mixture was then allowed to cool to ambient and the solid which formed filtered and washed with methanol. This solid was dried under vacuum at 50° C. The combined filtrates were then concentrated under reduced pressure and the residue subjected to flash chromatography, eluting with 92.5:7.5 dichloromethane:methanol. Fractions shown to contain product were combined and concentrated under reduced pressure. This solid was combined with that isolated directly from the reaction mixture to give 13.79 gm (87%) 5-nitro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.96 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole

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